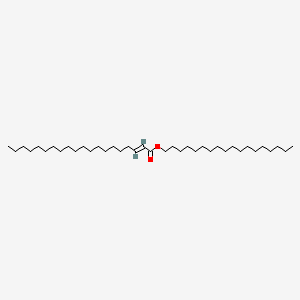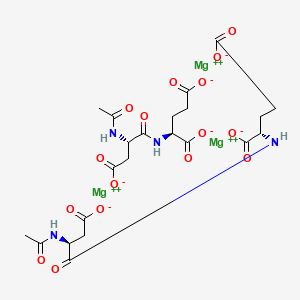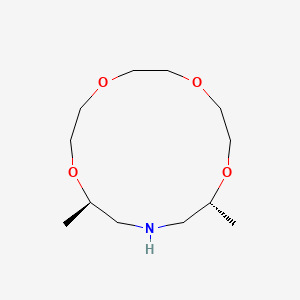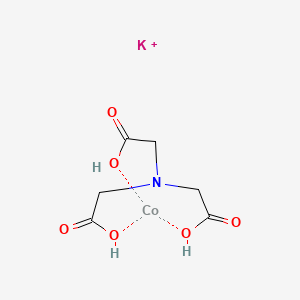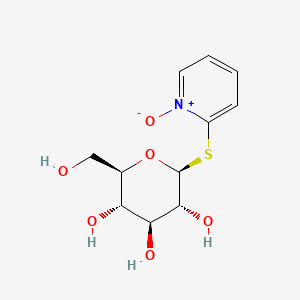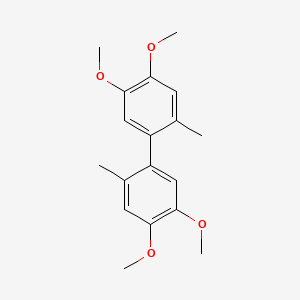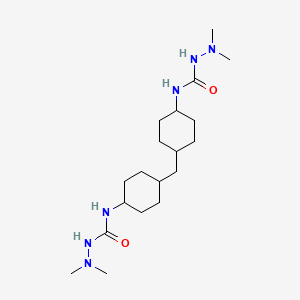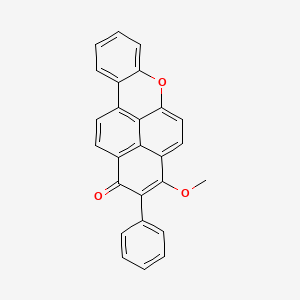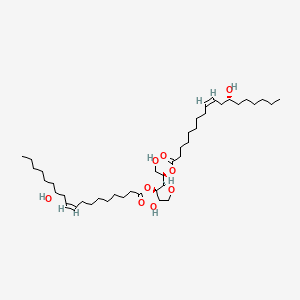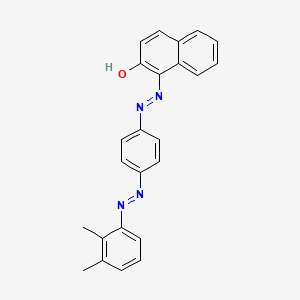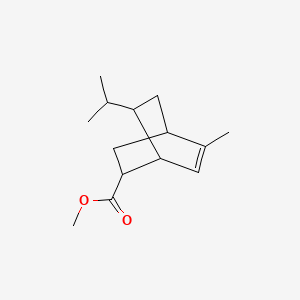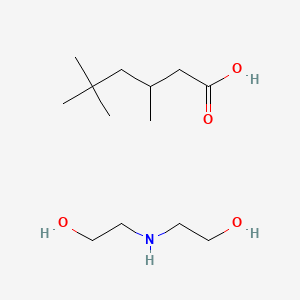![molecular formula C15H26O B12678007 Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin CAS No. 94087-07-7](/img/structure/B12678007.png)
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin is a complex organic compound with a unique structure that includes a fused ring system.
Preparation Methods
The synthesis of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves multiple steps, starting with the preparation of the cyclobuta[1,2-b]oxepin core. This core is typically synthesized through a series of cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to ensure high yield and purity .
Chemical Reactions Analysis
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the compound
Scientific Research Applications
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin can be compared with similar compounds such as:
Cyclobuta[1,2-b3,4-b’]diphenazine: Known for its applications in organic semiconductors and luminescent materials.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Used in energetic materials and explosives.
The uniqueness of this compound lies in its fused ring system and stability, which make it suitable for a wide range of applications.
Properties
CAS No. |
94087-07-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,12,12-trimethyl-9-oxatricyclo[6.5.0.02,7]tridecane |
InChI |
InChI=1S/C15H26O/c1-14(2)8-9-16-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3 |
InChI Key |
FBVVORSCLMYLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2C3CCCCC3C2(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


